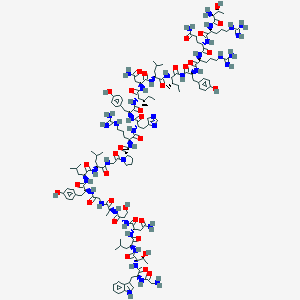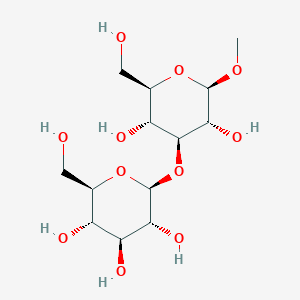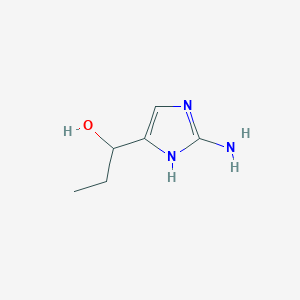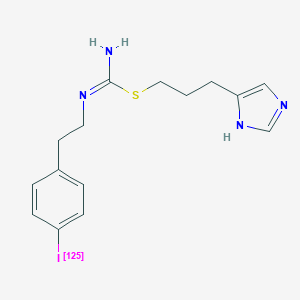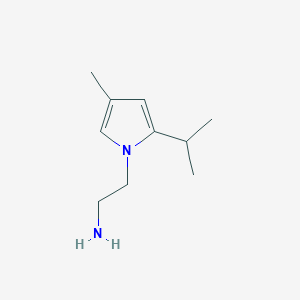
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound, also known as 4-IPEA, has been studied for its effects on the central nervous system and its potential as a treatment for various neurological disorders.
Mechanism Of Action
The mechanism of action of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine involves its ability to activate certain receptors in the brain, known as trace amine-associated receptors (TAARs). These receptors are involved in the regulation of dopamine and other neurotransmitters, which are important for the proper functioning of the central nervous system.
Biochemical And Physiological Effects
Studies have shown that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine can have a number of biochemical and physiological effects. These include increased dopamine release, enhanced locomotor activity, and improved cognitive function. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine in lab experiments is its ability to selectively activate certain receptors in the brain, allowing researchers to study the effects of specific neurotransmitters and their receptors. However, one limitation of using this compound is that it is relatively new and has not been extensively studied, so its long-term effects and potential side effects are not yet fully understood.
Future Directions
There are many potential future directions for research on 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could help to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, studies could be conducted to determine whether this compound has any potential side effects or interactions with other drugs.
Synthesis Methods
The synthesis method for 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine involves several steps. First, 2-pyrrolidone is reacted with isopropylmagnesium bromide to form 2-isopropylpyrrolidine. Next, this compound is reacted with methyl iodide to form 2-isopropyl-4-methylpyrrolidine. Finally, this compound is reacted with ethylamine to form 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine.
Scientific Research Applications
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Research has shown that this compound can activate certain receptors in the brain that are involved in the regulation of dopamine and other neurotransmitters.
properties
CAS RN |
141030-97-9 |
|---|---|
Product Name |
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine |
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-(4-methyl-2-propan-2-ylpyrrol-1-yl)ethanamine |
InChI |
InChI=1S/C10H18N2/c1-8(2)10-6-9(3)7-12(10)5-4-11/h6-8H,4-5,11H2,1-3H3 |
InChI Key |
HXASMZYQKSSMEJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=C1)C(C)C)CCN |
Canonical SMILES |
CC1=CN(C(=C1)C(C)C)CCN |
synonyms |
1H-Pyrrole-1-ethanamine,4-methyl-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
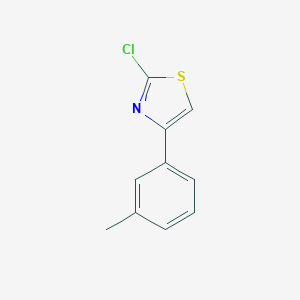
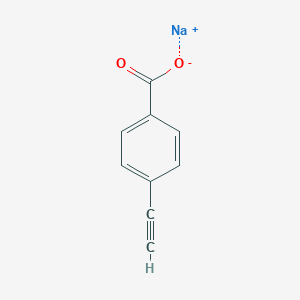
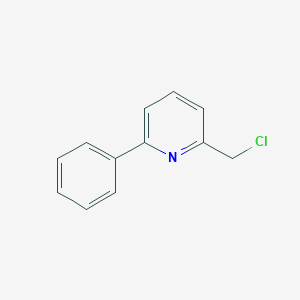
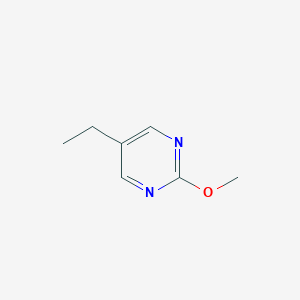
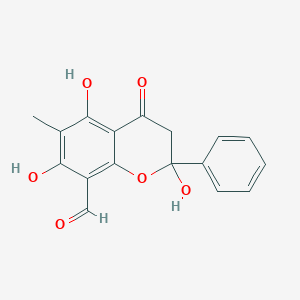
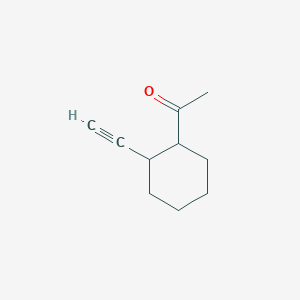


![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)
